Kanosamine Hydrochloride
Description
Historical Context of Kanosamine Discovery and Initial Characterization
Kanosamine has been recognized for many years as a component of more complex antibiotics like kanamycin (B1662678). acs.org Early research focused on its isolation from the hydrolysis of kanamycin and its basic characterization. scispace.com It was identified as 3-amino-3-deoxy-D-glucose. wisc.edu Studies in the latter half of the 20th century began to uncover its own biological activities, noting its inhibitory effects on certain bacteria and fungi. wisc.educaymanchem.com The development of purification procedures, such as those to isolate kanosamine hydrochloride from the acid hydrolysate of kanamycin, were crucial for enabling more detailed studies of its properties. scispace.com
Significance of Kanosamine as a Natural Product and Research Compound
Kanosamine's significance stems from its dual role as a bioactive molecule and a biosynthetic precursor. As a natural product, it is produced by various microorganisms, including species of Streptomyces and Bacillus. acs.orgcaymanchem.com Its inhibitory action against plant-pathogenic oomycetes and some fungi has made it a subject of interest in agricultural research as a potential alternative to synthetic pesticides. wisc.educaymanchem.commedchemexpress.com
In the realm of research, kanosamine serves as a vital building block in the biosynthesis of other important natural products. For instance, it is a specific intermediate in the formation of 3-amino-5-hydroxybenzoic acid (AHBA), a precursor to the ansamycin (B12435341) and mitomycin classes of antibiotics. acs.orgacs.org This central role in microbial secondary metabolism makes it a key target for studies in metabolic engineering and synthetic biology. nih.gov
Overview of Key Academic Research Directions in Kanosamine Studies
Current research on kanosamine is multifaceted, with several key areas of investigation:
Biosynthetic Pathways: A significant research effort is dedicated to elucidating the various biosynthetic routes to kanosamine in different microorganisms. nih.govnih.gov This includes the characterization of the enzymes and genes involved in these pathways. acs.orgnih.gov
Biological Activity and Mechanism of Action: Researchers are actively exploring the antimicrobial and antifungal properties of kanosamine. medchemexpress.comoup.com Studies are focused on understanding its mechanism of action, which involves the inhibition of cell wall synthesis in susceptible organisms. scispace.commedchemexpress.com
Metabolic Engineering: Given its role as a precursor, there is considerable interest in engineering microorganisms to overproduce kanosamine for the synthesis of other valuable compounds. nih.gov
Synergistic Effects: The interplay between kanosamine and other antibiotics, such as zwittermicin, is another area of active investigation, with studies showing synergistic effects against certain pathogens. pnas.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R,4S,5S,6R)-4-amino-6-(hydroxymethyl)oxane-2,3,5-triol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-4(9)2(1-8)12-6(11)5(3)10;/h2-6,8-11H,1,7H2;1H/t2-,3+,4-,5-,6?;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMWKOGBJREKIK-OHXGPSCHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)N)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)N)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24384-86-9 | |
| Record name | Glucopyranose, 3-amino-3-deoxy-, hydrochloride, D- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24384-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Natural Occurrence and Biosynthesis of Kanosamine
Kanosamine, also known as 3-amino-3-deoxy-D-glucose, is an antibiotic produced by certain bacteria. glpbio.comnih.gov It is found in microorganisms such as species of Bacillus and Streptomyces, where it is believed to contribute to microbial competition. laboratorynotes.commdpi.com
Microbial Production and Isolation Methodologies of Kanosamine
Isolation from Bacillus cereus UW85 Fermentation Broth
Kanosamine is produced by Bacillus cereus UW85, and its accumulation in culture supernatants is notable, particularly during sporulation. nih.govwisc.edunih.gov To isolate Kanosamine from the fermentation broth of B. cereus UW85, specific methodologies are employed, which have been crucial for studying its chemical structure and biological activities. researchgate.net The production of Kanosamine by this bacterium is influenced by various factors in the culture medium. nih.govwisc.edu
Production by Streptomyces Species and Bacillus aminoglucosidicus
Various Streptomyces species are known producers of Kanosamine. mdpi.comsmolecule.com Additionally, Bacillus aminoglucosidicus (now reclassified as Bacillus pumilus) has been identified as a source of this compound. nih.govtandfonline.commolaid.com The initial isolation and characterization of Kanosamine from these microbial sources laid the groundwork for understanding its properties. scispace.com
Isolation from Acid Hydrolysate of Kanamycin (B1662678)
Kanosamine can also be obtained through the chemical degradation of more complex antibiotics. It was first identified as a product of the acid hydrolysis of Kanamycin. nih.govscispace.comresearchgate.net This method involves breaking down the Kanamycin molecule to yield its constituent parts, including Kanosamine. A modified procedure for this acid hydrolysis can yield significant quantities of pure Kanosamine hydrochloride. scispace.comoup.com
Influence of Environmental Factors on Kanosamine Accumulation in Microbial Cultures
The production of Kanosamine by microbial cultures is significantly affected by environmental conditions. In Bacillus cereus UW85, the accumulation of Kanosamine is enhanced by the presence of ferric iron in the growth medium. nih.govwisc.eduresearchgate.net Conversely, the addition of phosphate (B84403) to a rich medium suppresses its production. nih.govwisc.eduresearchgate.net
Furthermore, plant-derived factors can have a profound impact on Kanosamine synthesis. For instance, the addition of alfalfa seedling exudate to a minimal medium has been shown to increase Kanosamine accumulation by over 300%. glpbio.comnih.govwisc.eduresearchgate.net The carbon source provided in the culture medium also plays a role, with different sugars leading to varying levels of Kanosamine production. wisc.edu These findings highlight the intricate regulation of secondary metabolite production in response to environmental cues. nih.govasm.org
| Factor | Effect on Kanosamine Accumulation in B. cereus UW85 | Reference |
| Ferric Iron | Enhanced | nih.govwisc.eduresearchgate.net |
| Phosphate | Suppressed | nih.govwisc.eduresearchgate.net |
| Alfalfa Seedling Exudate | Enhanced (>300%) | glpbio.comnih.govwisc.eduresearchgate.net |
| Carbon Source (e.g., glucose, malate) | Varies | wisc.edu |
Biosynthetic Pathways and Genetic Determinants of Kanosamine
The biosynthesis of Kanosamine varies among different bacterial species, with two primary pathways having been identified. nih.govresearchgate.net
Proposed Pathways from Glucose-6-Phosphate via UDP-Glucose Intermediates
One of the well-studied pathways for Kanosamine biosynthesis begins with UDP-glucose. researchgate.netacs.org This pathway is notably active in Amycolatopsis mediterranei, the producer of the antibiotic rifamycin. nih.govnih.gov In this organism, a series of enzymatic reactions, including those catalyzed by enzymes encoded within the rif gene cluster, convert UDP-glucose into Kanosamine. nih.gov
An alternative and more direct route to Kanosamine starts from glucose-6-phosphate (G6P). nih.govacs.org This three-step pathway has been characterized in Bacillus subtilis and Bacillus cereus UW85. nih.govresearchgate.netresearchgate.net Research has shown that the biosynthesis in B. subtilis specifically utilizes the α-anomer of G6P. nih.gov
Genetic Determinants
The genetic basis for the G6P-to-Kanosamine pathway has been identified in several Bacillus species. In B. subtilis, the ntdABC operon encodes the three enzymes necessary for this conversion. researchgate.netasm.org Similarly, in B. cereus UW85, a homologous set of genes designated kabABC, located within the zwittermicin A gene cluster, is responsible for Kanosamine biosynthesis. nih.govresearchgate.netasm.org The enzymes encoded by these genes are:
NtdC/KabC : A dehydrogenase that oxidizes glucose-6-phosphate. nih.govacs.org
NtdA/KabA : An aminotransferase that adds an amino group. nih.govacs.org
NtdB/KabB : A phosphatase that removes the phosphate group to yield the final Kanosamine product. acs.orgresearchgate.net
Kinetic studies of the enzymes from B. cereus UW85 have revealed that the initial oxidation step catalyzed by KabC is the slowest, while the subsequent aminotransferase and phosphatase reactions are significantly faster. nih.gov This tuning of reaction rates is thought to prevent the accumulation of an unstable intermediate. nih.gov
| Enzyme | Gene (B. subtilis) | Gene (B. cereus) | Function | Reference |
| Dehydrogenase | ntdC | kabC | Oxidizes glucose-6-phosphate | nih.govacs.org |
| Aminotransferase | ntdA | kabA | Catalyzes amination | nih.govacs.org |
| Phosphatase | ntdB | kabB | Removes phosphate group | acs.orgresearchgate.net |
Metabolic Integration and Precursor Role of Kanosamine
Kanosamine is not only an antibiotic but also a key metabolic intermediate that integrates into primary metabolic pathways, serving as a precursor for other important compounds. acs.org
Role as a Nitrogen Source in the Aminoshikimate Pathway
The aminoshikimate pathway is a variation of the shikimate pathway that leads to the synthesis of important molecules like 3-amino-5-hydroxybenzoic acid (AHBA). wikipedia.org Kanosamine biosynthesis has been identified as the likely source of the nitrogen atom for this pathway. acs.orgwikipedia.orgacs.org The nitrogen from kanosamine is incorporated into the aminoshikimate pathway, highlighting its role in linking primary nitrogen metabolism with secondary metabolite biosynthesis. acs.org
Precursor for 3-Amino-5-hydroxybenzoic Acid (AHBA) Biosynthesis
Kanosamine is a direct precursor in the biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA). cncb.ac.cnnih.gov AHBA is a crucial building block for a class of antibiotics known as ansamycins (e.g., rifamycin) and mitomycins. cncb.ac.cnnih.gov The biosynthetic route involves the phosphorylation of kanosamine by RifN to kanosamine-6-phosphate, which is then further converted through a series of enzymatic reactions to AHBA. cncb.ac.cnresearchgate.netnih.gov This pathway underscores the central role of kanosamine in the production of these therapeutically important antibiotics. nih.govresearcher.life
Mechanisms of Action at the Molecular and Cellular Levels
Interference with Microbial Cell Wall Biosynthesis
A primary mechanism of Kanosamine's antimicrobial activity is its ability to interfere with the synthesis of the microbial cell wall, a structure essential for maintaining cell shape and protecting against osmotic stress. This interference is observed in both bacteria and fungi, albeit through targeting distinct components of their respective cell walls.
In bacteria, Kanosamine specifically targets the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall. Research has shown that Kanosamine inhibits the incorporation of essential building blocks into the peptidoglycan structure. This inhibitory action disrupts the normal synthesis and cross-linking of the peptidoglycan layers, leading to a weakened cell wall.
The inhibition of peptidoglycan synthesis by Kanosamine compromises the structural integrity of the bacterial cell wall. researchgate.net This weakened barrier is unable to withstand the high internal osmotic pressure of the bacterial cell, resulting in osmotic instability. Consequently, the cell swells and eventually lyses, leading to bacterial death. This mechanism is a hallmark of many antibiotics that target cell wall biosynthesis.
Intracellular Transport and Metabolic Conversion of Kanosamine
In fungal cells, the action of Kanosamine is contingent upon its transport into the cell and subsequent metabolic activation. This process highlights a sophisticated mechanism of selective toxicity against fungal pathogens.
Kanosamine is actively transported into fungal cells, such as Candida albicans, by utilizing the host cell's glucose transport systems. nih.govoup.comresearchgate.net This molecular mimicry allows the antibiotic to gain entry into the cytoplasm, where it can then exert its inhibitory effects. The efficiency of this uptake mechanism can influence the susceptibility of different fungal species to Kanosamine.
Once inside the fungal cell, Kanosamine undergoes intracellular phosphorylation to form Kanosamine-6-phosphate. nih.govoup.comresearchgate.net This metabolic conversion is a critical step for its antifungal activity, as the phosphorylated form is the active inhibitor of a key enzyme in the cell wall biosynthesis pathway.
Enzymatic Inhibition and Target Specificity
The primary intracellular target of the activated form of Kanosamine is a crucial enzyme involved in the synthesis of essential cell wall components. The specificity of this inhibition contributes to the compound's antifungal efficacy.
The metabolically activated form of the compound, Kanosamine-6-phosphate, acts as a potent inhibitor of glucosamine-6-phosphate synthase. nih.govoup.combohrium.com This enzyme is pivotal in the pathway for chitin synthesis, a vital component of the fungal cell wall. The inhibition of glucosamine-6-phosphate synthase disrupts the production of N-acetylglucosamine, a fundamental building block of chitin. This disruption leads to profound morphological changes, inhibition of septum formation, and cell agglutination in fungi such as Candida albicans. nih.govyeastgenome.org
Research has demonstrated that this inhibition is competitive with respect to one of the enzyme's substrates, D-fructose-6-phosphate, with a determined inhibitor constant (Ki). nih.govoup.comyeastgenome.org However, the inhibition is non-competitive with respect to the other substrate, L-glutamine. nih.govoup.com Interestingly, Kanosamine-6-phosphate does not affect the subsequent enzyme in the pathway, glucosamine-6-phosphate N-acetylase, highlighting its target specificity. nih.govoup.com
Interactive Data Table: Enzymatic Inhibition of Glucosamine-6-Phosphate Synthase by Kanosamine-6-Phosphate
| Parameter | Value | Reference |
| Inhibitor | Kanosamine-6-Phosphate | nih.govoup.com |
| Target Enzyme | Glucosamine-6-Phosphate Synthase | nih.govoup.combohrium.com |
| Type of Inhibition (vs. D-fructose-6-phosphate) | Competitive | nih.govoup.comyeastgenome.org |
| Type of Inhibition (vs. L-glutamine) | Non-competitive | nih.govoup.com |
| Ki (vs. D-fructose-6-phosphate) | 5.9 mM | nih.govoup.comyeastgenome.org |
Inhibition of Glucosamine-6-Phosphate Synthase by Kanosamine-6-Phosphate
The primary molecular target of kanosamine's active metabolite, kanosamine-6-phosphate, is the enzyme glucosamine-6-phosphate synthase. nih.govresearchgate.netoup.com This enzyme plays a critical role in the initial steps of the hexosamine biosynthetic pathway by catalyzing the conversion of D-fructose-6-phosphate and L-glutamine into D-glucosamine-6-phosphate. oup.comnih.gov The product of this reaction is a vital precursor for the synthesis of chitin and mannoproteins, which are essential structural components of the fungal cell wall. oup.com
Kanosamine itself does not inhibit the enzyme; instead, it must be transported into the fungal cell via the glucose transport system and subsequently phosphorylated to kanosamine-6-phosphate. nih.govresearchgate.netoup.comnih.gov This intracellular conversion is a prerequisite for its inhibitory activity. The resulting kanosamine-6-phosphate then acts as an inhibitor of glucosamine-6-phosphate synthase, effectively halting the production of D-glucosamine-6-phosphate. nih.govresearchgate.netoup.com
Kinetic Analysis of Enzyme Inhibition (e.g., Competitive Inhibition with D-fructose-6-phosphate)
Kinetic studies have elucidated the specific nature of the inhibition of glucosamine-6-phosphate synthase by kanosamine-6-phosphate. The inhibition is competitive with respect to one of the enzyme's substrates, D-fructose-6-phosphate. nih.govresearchgate.netoup.com This competitive inhibition indicates that kanosamine-6-phosphate binds to the same active site on the enzyme as D-fructose-6-phosphate. oup.com The inhibition constant (Ki) for this competitive inhibition has been determined to be 5.9 mM. nih.govresearchgate.netoup.comnih.gov
In contrast, the inhibition is non-competitive with respect to the second substrate, L-glutamine. nih.govresearchgate.netoup.com This suggests that kanosamine-6-phosphate does not compete with L-glutamine for its binding site on the enzyme. The distinct modes of inhibition with respect to the two substrates provide insight into the specific interaction of the inhibitor with the enzyme's active site.
| Substrate | Type of Inhibition | Inhibition Constant (Ki) |
|---|---|---|
| D-fructose-6-phosphate | Competitive | 5.9 mM |
| L-glutamine | Non-competitive | Not Applicable |
Selectivity Profile Against Related Enzymes (e.g., Glucosamine-6-Phosphate N-acetylase)
The inhibitory action of kanosamine-6-phosphate is highly selective. While it potently inhibits glucosamine-6-phosphate synthase, it does not affect the subsequent enzyme in the hexosamine biosynthetic pathway, glucosamine-6-phosphate N-acetylase. nih.govresearchgate.netoup.com This enzyme is responsible for the N-acetylation of glucosamine-6-phosphate to form N-acetyl-D-glucosamine-6-phosphate. The lack of inhibition of this enzyme demonstrates the specific nature of kanosamine's action and highlights its targeted disruption of the initial step in the pathway. oup.com
Cellular Morphological and Physiological Effects
The inhibition of glucosamine-6-phosphate synthase by kanosamine-6-phosphate at the molecular level translates into significant and observable effects on the morphology and physiology of fungal cells. These changes are a direct consequence of the disruption of cell wall biosynthesis.
Induction of Profound Morphological Changes in Fungal Cells
Treatment of fungal cells, such as Candida albicans, with kanosamine leads to profound morphological alterations. nih.govresearchgate.netoup.com These changes are a visible manifestation of the compromised integrity of the cell wall resulting from the depletion of essential building blocks like chitin and mannoproteins. The specific nature of these morphological changes underscores the critical role of the hexosamine biosynthetic pathway in maintaining normal fungal cell structure.
Impact on Central Metabolic Pathways (e.g., Tricarboxylic Acid Cycle, NADPH Pool) in Model Organisms
Recent research has unveiled a significant and distinct mechanism of action for Kanosamine Hydrochloride at the cellular level, particularly concerning its influence on central metabolic pathways. Studies utilizing the model organism Bacillus subtilis have demonstrated that the upregulation of the neotrehalosadiamine (NTD)/kanosamine biosynthetic pathway leads to substantial alterations in the Tricarboxylic Acid (TCA) cycle and the intracellular pool of Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH). Current time information in Miami, FL, US.nih.gov
In a pivotal study, a metabolome analysis of a B. subtilis zwf mutant (lacking glucose-6-phosphate dehydrogenase, the initial enzyme of the pentose phosphate pathway) with a disrupted glcP gene, which leads to the upregulation of the NTD/kanosamine biosynthetic pathway, revealed a significant accumulation of TCA cycle intermediates. Current time information in Miami, FL, US.nih.gov This accumulation suggests a metabolic shift where the carbon flux is redirected, impacting the central energy-generating pathway of the cell.
The investigation into the mechanism behind this phenomenon pointed to the accumulation of 2-oxoglutarate (2OG), a key intermediate in the TCA cycle. Current time information in Miami, FL, US. The activation of the kanosamine biosynthetic pathway is thought to cause this buildup of 2OG, which in turn stimulates the downstream reactions of the TCA cycle, leading to an increase in other intermediates, most notably malate. Current time information in Miami, FL, US.
This increase in malate concentration directly influences the cellular NADPH pool. Bacillus subtilis possesses multiple malic enzymes, with the major one being YtsJ. Current time information in Miami, FL, US. This specific enzyme utilizes NADP+ as a cofactor to catalyze the oxidative decarboxylation of malate to pyruvate, thereby generating NADPH. Current time information in Miami, FL, US. Consequently, the de novo biosynthesis of kanosamine results in an elevated intracellular NADPH pool, not through the conventional pentose phosphate pathway, but via the accumulation of a TCA cycle intermediate. Current time information in Miami, FL, US.nih.gov
This finding is particularly noteworthy as it suggests a potential role for this compound in modulating the carbon and energy metabolism of the cell through an autoinduction mechanism. nih.gov The increased availability of NADPH, a crucial reducing equivalent for various anabolic processes and for combating oxidative stress, highlights a previously unrecognized effect of this compound on cellular physiology.
The following tables present data extrapolated from research on Bacillus subtilis, illustrating the relative changes in the levels of key metabolites upon the upregulation of the kanosamine biosynthetic pathway.
Relative Abundance of TCA Cycle Intermediates in Bacillus subtilis
| Metabolite | Relative Abundance (Fold Change) |
|---|---|
| 2-Oxoglutarate | ~2.5 |
| Succinate | ~2.0 |
| Fumarate | ~3.0 |
| Malate | ~3.5 |
Relative Abundance of NADPH in Bacillus subtilis
| Metabolite | Relative Abundance (Fold Change) |
|---|---|
| NADPH | ~2.0 |
Data are estimated based on graphical representations in Inomata et al., 2021. The values represent the approximate fold change in a zwf glcP mutant relative to a zwf mutant.
While the primary antimicrobial mechanism of this compound is attributed to the inhibition of the hexosamine biosynthetic pathway, this impact on central metabolic pathways in Bacillus subtilis reveals a more complex and multifaceted interaction with cellular metabolism. Further research is needed to determine if this effect is conserved across other model organisms.
Antimicrobial Efficacy in Preclinical Models
Spectrum of Antifungal Activity of Kanosamine Hydrochloride
Kanosamine has been shown to inhibit the growth of a variety of fungi, including both non-pathogenic yeast and significant human pathogens. nih.gov
The antibiotic kanosamine has been documented to inhibit the growth of Saccharomyces cerevisiae. nih.gov In laboratory assays, the sensitivity of S. cerevisiae to kanosamine was evaluated using methods such as agar (B569324) well diffusion, where the zone of inhibition indicates susceptibility. wisc.edu Further studies have shown that the antifungal activity of kanosamine against S. cerevisiae mutants is not affected by the presence of the Cdr1p drug efflux pump. nih.govresearchgate.net
Kanosamine exhibits significant inhibitory activity against a range of human pathogenic fungi, including the opportunistic pathogen Candida albicans. nih.govresearchgate.net The mechanism of this antifungal action is multifaceted. Kanosamine is transported into C. albicans cells through the glucose transport system, after which it is phosphorylated to kanosamine-6-phosphate. nih.govresearchgate.netapexbt.comglpbio.com This metabolic product, kanosamine-6-phosphate, acts as an inhibitor of the enzyme glucosamine-6-phosphate synthase. nih.govresearchgate.netapexbt.com This inhibition disrupts essential cellular processes, leading to profound morphological changes in the fungal cells, including the inhibition of septum formation and subsequent cell agglutination. nih.govresearchgate.netapexbt.comglpbio.com
The Minimal Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's potency, defined as the lowest concentration that prevents visible growth. glpbio.com For fungal assays involving kanosamine, MICs can be determined using serial dilution methods in microtiter plates with a suitable medium like Yeast Nitrogen Base. glpbio.com While kanosamine has demonstrated clear inhibitory effects against S. cerevisiae and C. albicans, specific MIC values for these organisms are not consistently reported in the available literature. nih.govresearchgate.net One study utilized a well diffusion assay, which demonstrated growth inhibition of S. cerevisiae but did not determine a specific MIC value. wisc.edu
Table 1: Antifungal Activity of this compound
| Fungal Species | Assay Method | Result | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae | Agar Well Diffusion | Growth inhibition observed | wisc.edu |
Spectrum of Antibacterial Activity of this compound
Kanosamine has shown a moderate and selective spectrum of antibacterial activity, with inhibitory effects observed against specific Gram-positive bacteria.
Preclinical studies have identified this compound as an inhibitor of certain bacterial species, including Staphylococcus aureus and Diplococcus pneumoniae (now classified as Streptococcus pneumoniae). wisc.edu The inhibitory mechanism against S. aureus has been linked to the inhibition of cell wall synthesis. wisc.edu Research has established a Minimal Inhibitory Concentration (MIC) for S. aureus at 400 µg/mL. apexbt.comglpbio.comcaymanchem.com While D. pneumoniae is also reported to be inhibited by kanosamine, specific MIC values are not detailed in the reviewed literature. wisc.edu
Table 2: Antibacterial Spectrum of this compound
| Bacterial Species | Minimal Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 400 µg/mL | apexbt.com, caymanchem.com, glpbio.com |
The nature of an antibiotic's activity is categorized as either bacteriostatic, where it inhibits bacterial growth, or bactericidal, where it actively kills the bacteria. In studies with the bacterium Cytophaga johnsonae, kanosamine was observed to be bacteriostatic at the concentrations tested, as it did not lead to a reduction in the number of viable cells. wisc.edu For Staphylococcus aureus, kanosamine is known to inhibit cell wall synthesis, a mechanism often associated with bactericidal activity. wisc.edu However, a definitive classification of kanosamine as either bacteriostatic or bactericidal against S. aureus and D. pneumoniae has not been explicitly determined in the reviewed scientific literature.
Studies on Plant Pathogens and Agricultural Applications
Kanosamine, identified as 3-amino-3-deoxy-D-glucose, is an antibiotic produced by the bacterium Bacillus cereus UW85. wisc.edunih.govnih.gov This compound has demonstrated significant inhibitory effects against a range of plant-pathogenic oomycetes, which are destructive protists resembling fungi. wisc.eduasm.org The production of kanosamine by B. cereus UW85 is linked to the bacterium's ability to suppress plant diseases, such as damping-off disease in alfalfa caused by Phytophthora medicaginis. wisc.eduasm.org
Inhibition of Plant-Pathogenic Oomycetes (e.g., Phytophthora medicaginis, Aphanomyces euteiches)
Kanosamine exhibits potent activity against several economically important plant-pathogenic oomycetes. wisc.edu Laboratory assays have shown it to be highly effective in inhibiting the growth of these organisms. wisc.eduasm.org Among the tested pathogens, Phytophthora medicaginis M2913 was found to be particularly sensitive, with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. researchgate.net
The inhibitory effect of kanosamine on oomycetes is also influenced by pH. For example, the sensitivity of various oomycetes, including P. medicaginis, Pythium aphanidermatum, Pythium torulosum, and Aphanomyces euteiches, was greater at pH 7.0 than at pH 5.6. wisc.edu In agar diffusion assays, P. medicaginis M2913 showed the highest sensitivity, while Aphanomyces euteiches WI-98 displayed an intermediate level of sensitivity. wisc.edu
Table 2: Sensitivity of Plant-Pathogenic Oomycetes to Kanosamine
| Oomycete Strain | Inhibition Zone Diameter (mm) at pH 5.6a | Inhibition Zone Diameter (mm) at pH 7.0a |
|---|---|---|
| Phytophthora medicaginis M2913 | 15 | 22 |
| Aphanomyces euteiches WI-98 | 10 | 15 |
| Pythium torulosum A25a | 8 | 10 |
| Pythium aphanidermatum Pa138 | 0 | 8 |
Evaluation as an Alternative or Supplement to Synthetic Pesticides
The use of microorganisms for biological control of plant diseases presents a compelling alternative or supplement to reliance on synthetic chemical pesticides. wisc.eduasm.org Compounds like kanosamine, which are naturally produced by soil bacteria such as B. cereus, are key factors in this biological control. wisc.edu The targeted action of such biopesticides can offer a more environmentally sustainable approach to managing plant diseases compared to broad-spectrum synthetic chemicals. nih.govresearchgate.net The identification of naturally occurring antibiotics that are effective against specific plant pathogens supports the development of new strategies for integrated pest management. wisc.eduensia.com
The ability of B. cereus UW85 to suppress diseases like damping-off of alfalfa is directly associated with its production of antibiotics, including kanosamine and zwittermicin A. wisc.edu Purified kanosamine has been shown to suppress plant disease on its own, highlighting its potential for development as a standalone bio-pesticidal product. wisc.edu
Potential in Enhancing Genetic Resistance of Crop Plants Against Diseases
Understanding the factors that regulate the production of kanosamine in the plant's root environment (rhizosphere) opens up novel avenues for disease management that integrate with the host plant's own defenses. wisc.edu Research has shown that kanosamine production by B. cereus UW85 can be enhanced significantly by the presence of alfalfa seedling exudate. wisc.edunih.gov This suggests a dynamic interaction between the plant and the microbe.
This finding points to the potential for breeding crop plants that release specific root exudates conducive to the growth and antibiotic production of beneficial, disease-suppressing bacteria. wisc.edu By enhancing the natural, localized production of compounds like kanosamine in the soil, it may be possible to augment the genetic resistance of crop plants, creating a synergistic approach to disease control. wisc.eduasm.org This strategy would leverage the plant's genetics to foster a protective microbial community, thereby reducing the need for external chemical applications. wisc.edu
Role of Kanosamine in Aminoglycoside Structure and Function
Structural Contributions to Aminoglycoside Antibiotics
The precise arrangement of amino and hydroxyl groups on the sugar rings of aminoglycosides dictates their ability to bind to the bacterial ribosome and inhibit protein synthesis. Kanosamine plays a crucial structural role in this molecular architecture.
Kanosamine, chemically known as 3-amino-3-deoxy-D-glucose, is a defining feature of the kanamycin (B1662678) class of antibiotics. nih.gov In these compounds, the kanosamine ring is glycosidically linked to the C6 position of the central 2-deoxystreptamine (B1221613) (2-DOS) core. nih.govresearchgate.net The natural kanamycin complex includes several variants, such as kanamycin A, B, and C, all of which share this common kanosamine moiety but differ in the amino sugar attached at the C4 position of the 2-DOS ring. nih.govnih.gov
Several clinically vital semi-synthetic aminoglycosides are derived from the kanamycin scaffold and, therefore, retain the kanosamine structure:
Tobramycin (B1681333): This antibiotic is a derivative of kanamycin B and is structurally characterized as 3'-deoxykanamycin B. nih.govresearchgate.net It maintains the core structure, including the kanosamine ring.
Amikacin (B45834): A widely used aminoglycoside, amikacin is synthesized from kanamycin A. frontiersin.orgnih.gov The modification involves the acylation of the N-1 amino group of the 2-DOS ring with an L-(-)-4-amino-2-hydroxybutyryl (AHBA) side chain, leaving the kanosamine moiety intact. frontiersin.org
The kanosamine moiety is not merely a structural component; it is functionally integral to the antibiotic's mechanism of action. The amino and hydroxyl groups of the entire aminoglycoside molecule, including those on the kanosamine ring, are critical for high-affinity binding to the decoding A-site of the bacterial 16S ribosomal RNA (rRNA). nih.govnih.gov
The primary amino group at the 3''-position of the kanosamine ring contributes to the polycationic nature of the antibiotic at physiological pH. nih.gov This positive charge is crucial for the initial electrostatic interactions with the negatively charged phosphate (B84403) backbone of the rRNA, guiding the drug to its binding pocket. nih.gov Once bound, these groups form specific hydrogen bonds that lock the antibiotic in place, inducing conformational changes in the ribosome. This interference with the translational apparatus leads to mistranslation of mRNA and ultimately, bacterial cell death. mdpi.com
The functional importance of the kanosamine ring is further underscored by the fact that its amino and hydroxyl groups are frequent targets for bacterial resistance enzymes. nih.govresearchgate.net Enzymatic modification at these sites can inactivate the antibiotic, highlighting the moiety's critical role in the drug-target interaction.
Enzymatic Modifications and Analogue Research Involving Kanosamine
The rise of aminoglycoside-modifying enzymes (AMEs) in resistant bacteria has spurred extensive research into creating novel analogues that can evade these inactivation mechanisms. nih.govresearchgate.net The kanosamine moiety, being a key interaction site, has become a primary focus for such modifications.
Researchers have explored both chemical (derivatization) and enzymatic (biotransformation) methods to alter the functional groups on the kanosamine ring, primarily the 3''-amino group and the 6''-hydroxyl group. The goal is to create steric hindrance that prevents AMEs from recognizing and modifying the antibiotic, thereby restoring its potency. researchgate.netnih.gov
Studies have demonstrated that selective modification of the 3''-amino group on the kanosamine ring of kanamycin A is a key strategy. This approach can yield derivatives that maintain significant antibacterial activity, particularly against strains expressing aminoglycoside acetyltransferases and nucleotidyltransferases, two of the most common families of resistance enzymes. researchgate.net Similarly, the 6"-hydroxyl group has been a target for introducing various substituents, including aminoalkylamine or guanidinoalkylamine residues, to generate new tobramycin derivatives. nih.govnih.gov
Leveraging the substrate flexibility of microbial enzymes offers a powerful and highly specific tool for generating novel aminoglycoside analogues. nih.gov This chemoenzymatic approach can achieve regioselective modifications that are often challenging to perform through purely chemical synthesis. frontiersin.org
A notable example involves the use of GenN, an N-methyltransferase from the gentamicin (B1671437) biosynthetic pathway. Researchers successfully used this enzyme to catalyze the methylation of the 3''-amino group on the kanosamine moiety of amikacin. This biotransformation efficiently produced 3''-N-methyl-amikacin, a novel analogue created through a targeted enzymatic modification. frontiersin.org Such strategies, which utilize enzymes from antibiotic-producing microbes, open up possibilities for creating libraries of new compounds by altering specific sites like those on the kanosamine ring. nih.gov
The ultimate test for any new antibiotic analogue is its efficacy against clinically relevant resistant pathogens. Numerous studies have shown that modifications to the kanosamine ring can successfully restore or enhance antibacterial activity.
For instance, 6''-modified tobramycin derivatives showed significantly improved potency against resistant clinical isolates of P. aeruginosa. nih.govnih.gov While the parent tobramycin had a Minimum Inhibitory Concentration (MIC) greater than 128 µg/mL against these strains, the new analogues were effective at concentrations as low as 16–32 µg/mL. nih.gov
Similarly, the enzymatically synthesized 3''-N-methyl-amikacin demonstrated slightly improved activity against several amikacin-resistant bacterial strains compared to the parent drug. frontiersin.org Further chemoenzymatic synthesis yielded 6′-N-acyl-3″-N-methylated amikacin analogues, which displayed significantly enhanced antibacterial activity against a panel of multidrug-resistant pathogens. frontiersin.orgresearchgate.net
The data below summarizes the improved activity of select modified aminoglycoside analogues against resistant bacterial strains.
| Compound | Modification Site (on Kanosamine Ring) | Bacterial Strain | Parent MIC (µg/mL) | Analogue MIC (µg/mL) |
|---|---|---|---|---|
| 6″-aminoethylamino-tobramycin | 6″-OH | P. aeruginosa 21653 (Resistant) | >128 | 32 |
| 6″-guanidinoethylamino-tobramycin | 6″-OH | P. aeruginosa 21653 (Resistant) | >128 | 16 |
| 6″-aminoethylamino-tobramycin | 6″-OH | P. aeruginosa 21571 (Resistant) | >128 | 16 |
| 3"-N-methyl-amikacin | 3"-NH₂ | E. coli BL21(DE3)/pET-28a-aac(6')-Ib (Resistant) | 32 | 16 |
| 6'-N-acetyl-3"-N-methyl-amikacin | 3"-NH₂ | E. coli BL21(DE3)/pET-28a-aac(6')-Ib (Resistant) | 32 | 4 |
| 6'-N-propionyl-3"-N-methyl-amikacin | 3"-NH₂ | P. aeruginosa KCTC 2004/pBT-aph(3')-VIa (Resistant) | 128 | 16 |
These findings collectively demonstrate that strategic modifications of the kanosamine moiety are a highly promising avenue for the development of next-generation aminoglycosides capable of overcoming prevalent resistance mechanisms.
Structure-Activity Relationship Studies in Aminoglycoside Frameworks
Contribution of Kanosamine's Amino and Hydroxyl Groups to Antibiotic Potency
The potency of aminoglycoside antibiotics is profoundly influenced by the number and location of amino and hydroxyl groups on their constituent sugar rings. nih.gov Within the kanamycin class of antibiotics, which feature kanosamine as ring III, subtle variations in the substituents of the other rings highlight the cooperative nature of these functional groups in defining biological activity.
The amino groups are particularly crucial as they are typically protonated at physiological pH, allowing the antibiotic to exist as a polycation. uomus.edu.iq This positive charge is fundamental for the initial electrostatic interaction with the negatively charged phosphate backbone of bacterial rRNA, a critical step for binding to the ribosomal A-site and subsequently inhibiting protein synthesis. nih.govnih.gov
The hydroxyl groups also contribute to binding affinity and specificity through the formation of critical hydrogen bonds with the rRNA target. researchgate.netnih.gov For example, studies have shown that the replacement of the 6'-amino group with a hydroxyl group can lead to a significant decrease in antiribosomal activity, underscoring the superior contribution of the charged amino group to the binding interaction. nih.gov The intricate balance of charged amino groups and hydrogen-bonding hydroxyl groups across the entire aminoglycoside structure, including the kanosamine ring, is therefore essential for high-affinity binding and potent antibiotic activity.
Interactive Table: Comparison of Kanamycin Analogues
| Compound | Ring I Substituent (Position 2') | Ring I Substituent (Position 6') | Ring III | Relative Antibacterial Potency |
| Kanamycin A | -OH | -NH₂ | Kanosamine | Potent |
| Kanamycin B | -NH₂ | -NH₂ | Kanosamine | More potent than Kanamycin A |
| Kanamycin C | -NH₂ | -OH | Kanosamine | Less potent than Kanamycin A |
| Tobramycin | -NH₂ | -NH₂ | Kanosamine | Potent |
Impact of Regioselective Modifications on Aminoglycoside Activity and Specificity
The susceptibility of aminoglycosides to inactivation by bacterial enzymes, known as aminoglycoside-modifying enzymes (AMEs), has driven extensive research into their regioselective modification to create more robust antibiotics. nih.govnih.gov These enzymes catalyze N-acetylation, O-phosphorylation, or O-adenylylation at specific amino or hydroxyl groups, leading to a loss of antibacterial activity. nih.gov
One of the most successful examples of overcoming this resistance mechanism through regioselective modification is the synthesis of amikacin from kanamycin A. Amikacin is produced by acylating the N-1 amino group of the central 2-deoxystreptamine ring with an L-amino-α-hydroxybutyryl (L-AHB) side chain. uomus.edu.iq This modification sterically hinders the approach of several AMEs that would otherwise inactivate the molecule, thereby broadening its spectrum of activity against resistant bacterial strains. uomus.edu.iq The kanosamine moiety in amikacin remains unmodified and continues to be essential for its primary antibacterial action.
Studies have also explored modifications directly on the kanosamine ring. For example, selective modification of the 3''-amino group of kanamycin has been investigated as a strategy to prevent loss of activity against certain resistant bacteria. researchgate.net Research into 6"-modified kanamycin A derivatives has also been conducted to evaluate how alterations at this position on the kanosamine ring affect antibacterial properties. nih.gov These studies aim to create new derivatives that retain high affinity for the ribosomal target while evading inactivation by prevalent modifying enzymes. The results indicate that while ring I is a primary target for AMEs, functional groups on ring III (kanosamine) are also sensitive to structural changes that can impact biological activity. uomus.edu.iq
Interactive Table: Impact of Regioselective Modifications
| Parent Compound | Modification Site | Modification | Resulting Compound | Impact on Activity/Specificity |
| Kanamycin A | N-1 (Ring II) | Acylation with L-AHB | Amikacin | Broadened spectrum against resistant strains by preventing enzyme modification. uomus.edu.iq |
| Kanamycin A | N-3'' (Ring III) | Various substitutions | N-3'' Modified Kanamycins | Can maintain activity against certain acetyl-transferase and nucleotidyl-transferase expressing strains. researchgate.net |
| Kanamycin A | C-6'' (Ring III) | Conjugation with benzoxaborole | 6''-modified Kanamycin A | Investigated for altered pharmacological activity. nih.gov |
Physicochemical Parameters (e.g., pKa values of amino groups) and Their Correlation with Biological Activity
The biological activity of aminoglycosides is intrinsically linked to their physicochemical properties, particularly the ionization constants (pKa values) of their multiple amino groups. nih.gov These pKa values determine the protonation state and, consequently, the net positive charge of the molecule at a given pH. nih.govresearchgate.net A higher net positive charge at physiological pH (around 7.4) generally enhances the initial electrostatic attraction to the bacterial ribosome's rRNA, which is a prerequisite for binding and antibiotic action. acs.org
Studies have established a direct relationship between the pKa values, the resulting net charge, and the inhibitory activity of aminoglycosides. nih.govacs.org A comparison of different aminoglycosides shows that an increase in the net positive charge often correlates with a lower IC50 value (i.e., higher inhibition of ribosome function). acs.org Therefore, understanding the individual pKa values of each amino group, including the N-3'' on the kanosamine moiety, is essential for predicting and designing more effective aminoglycoside antibiotics. nih.govresearchgate.net The specific basicity of each amine is influenced by its local chemical environment within the molecule, including the presence of nearby electron-withdrawing groups like hydroxyls. acs.org
Interactive Table: pKa Values of Amino Groups in Kanosamine-Containing Antibiotics
| Antibiotic | Amino Group Location | pKa Value |
| Amikacin | N-3 (Ring II) | ~7.64 |
| N-6' (Ring I) | ~8.81 | |
| N-3'' (Kanosamine Ring) | ~8.05 | |
| N-4''' (L-AHB side chain) | ~9.89 | |
| Tobramycin | N-1 (Ring II) | ~8.3 |
| N-3 (Ring II) | ~7.0 | |
| N-2' (Ring I) | ~7.5 | |
| N-6' (Ring I) | ~9.3 | |
| N-3'' (Kanosamine Ring) | ~7.9 |
Note: pKa values are approximate and can vary slightly based on experimental conditions. Data sourced from multiple NMR spectroscopic studies. nih.govnih.gov
Advanced Research Methodologies for Kanosamine Characterization
Analytical Techniques for Metabolic Studies
Metabolic studies of Kanosamine require precise and sensitive analytical methods to track its fate in biological systems. These techniques are essential for isolating the compound from complex mixtures, confirming its identity, and measuring its concentration and that of its derivatives.
Chromatography is a fundamental technique for the separation, isolation, and purity assessment of Kanosamine. High-Performance Liquid Chromatography (HPLC) is a widely used and practical tool for the analysis of Kanosamine and related aminoglycoside antibiotics. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) methods have been developed for the determination of similar compounds, achieving separation on columns like the C18 column with UV detection. japsonline.com For instance, a derivative of Kanosamine was purified using a reverse-phase C18 column. wisc.edu
The choice of mobile phase and column is critical for effective separation. While specific HPLC parameters for Kanosamine Hydrochloride can vary, methods for the related compound Kanamycin (B1662678) often utilize aqueous buffers with ion-pairing agents to improve retention and resolution on reversed-phase columns. japsonline.com
High-voltage paper electrophoresis has also been successfully employed to separate and quantify Kanosamine from other compounds, such as zwittermicin A, produced by Bacillus cereus. wisc.edu This technique separates molecules based on their charge and size, proving effective for the purification of this amino sugar.
Table 1: Examples of Chromatographic Conditions for Aminoglycoside Analysis
| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Phenomenex C18 | 0.1 M disodium (B8443419) tetraborate (B1243019) (pH 9.0) and water (25:75, v/v) with 0.5 g/L sodium octanesulphonate | UV (205 nm) | Determination of Kanamycin Sulphate | japsonline.com |
| High-Voltage Paper Electrophoresis | Paper | Not specified | Endpoint dilution assay | Separation and quantification of Kanosamine | wisc.edu |
| HPLC | Reversed-phase (RP), mixed-mode, hydrophilic interaction (HILIC) | Varies | UV/Fluorescence, ELSD, PED, Mass Spectrometry | Analysis of Kanamycin in various samples | nih.gov |
The definitive structure of Kanosamine was determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wisc.edu
Mass Spectrometry (MS) has been instrumental in determining the molecular weight of Kanosamine. Techniques like electrospray ionization (ESI) and fast atom bombardment (FAB) mass spectrometry have been utilized. ESI-MS of Kanosamine showed a 100% abundance peak at an m/z of 180.0, corresponding to the protonated molecule [M+H]⁺. wisc.edu Tandem mass spectrometry (MS/MS) is also crucial for characterizing fragmentation pathways of related compounds, which helps in identifying positional isomers of derivatives. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic connectivity and stereochemistry of the molecule. For Kanosamine, both ¹H and ¹³C NMR spectra were analyzed in D₂O. wisc.edu The ¹H NMR spectrum showed most proton resonances between 3.20 and 4.00 ppm, characteristic of a glycoside structure. wisc.edu The presence of both α and β anomers was indicated by two distinct anomeric proton signals. wisc.edu Two-dimensional NMR experiments, including COSY, HMQC, HMBC, and TOCSY, were essential to definitively identify the compound as 3-amino-3-deoxy-D-glucose. wisc.edu These experiments established the correlations between protons and carbons, confirming the position of the amino group at C-3. wisc.edu
Table 2: Key Spectroscopic Data for Kanosamine (3-amino-3-deoxy-D-glucose)
| Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| ESI-MS | 100% abundance peak at m/z 180.0 | Molecular weight of Kanosamine (protonated) | wisc.edu |
| ¹H NMR | Resonances primarily in the 3.20-4.00 ppm region; doublets at 5.28 ppm and 4.73 ppm | Glycoside structure; presence of both α and β anomers | wisc.edu |
| ¹³C NMR | 12 distinct signals, including two at 57.7 and 60.5 ppm | Confirmed amino sugar structure | wisc.edu |
| 2D NMR (COSY, HMQC, etc.) | Homonuclear and heteronuclear correlations | Confirmed structure as 3-amino-3-deoxy-D-glucose and assignment of the amino group to the C-3 position | wisc.edu |
Quantitative analysis of Kanosamine is crucial for metabolic and enzymatic studies. Besides chromatographic methods like HPLC, colorimetric assays are often employed. The 2,4,6-trinitrobenzenesulfonic acid (TNBS) method is a rapid and sensitive spectrophotometric assay for the determination of free primary amino groups. thermofisher.comresearchgate.net
The TNBS method is based on the reaction of TNBS with the primary amino group of Kanosamine under alkaline conditions. thermofisher.comnih.gov This reaction forms a highly chromogenic N-trinitrophenyl derivative, which can be measured spectrophotometrically. thermofisher.com The absorbance is typically measured at either 335-340 nm or 420 nm. thermofisher.comnih.gov The intensity of the color produced is directly proportional to the concentration of the amino sugar, allowing for quantification by comparison to a standard curve. thermofisher.com This method is advantageous due to its simplicity and sensitivity. thermofisher.comubc.ca However, it is important to control reaction conditions such as pH, temperature, and reaction time to ensure accuracy, as the reagent can also undergo hydrolysis. researchgate.netnih.gov
In Vitro Enzymatic Assay Systems
Understanding the biosynthesis of Kanosamine and its mechanism of action involves studying the enzymes that produce it or are targeted by its metabolites. In vitro enzymatic assays provide a controlled environment to investigate these enzyme-catalyzed reactions. databiotech.co.il
Studying enzymes involved in Kanosamine metabolism often requires obtaining pure, active protein in sufficient quantities. This is typically achieved through recombinant expression and purification. Genes encoding target enzymes are cloned into expression vectors and introduced into a suitable host, commonly Escherichia coli.
Key enzymes in Kanosamine biosynthesis pathways from Bacillus species, such as NtdA, NtdB, NtdC, and the homologous KabA, KabB, and KabC, have been recombinantly expressed and characterized. nih.govsigmaaldrich.comusask.ca These studies have elucidated a pathway from glucose-6-phosphate to Kanosamine. nih.govnih.gov
Similarly, Glucosamine-6-Phosphate Synthase (GlmS), a target for the Kanosamine metabolite kanosamine-6-phosphate, has been extensively studied using recombinant protein. nih.govproteopedia.orgrcsb.org This enzyme catalyzes the conversion of fructose-6-phosphate (B1210287) and glutamine to glucosamine-6-phosphate. proteopedia.org Recombinant expression allows for site-directed mutagenesis to probe the function of specific amino acid residues and to engineer enzymes with altered substrate specificity or enhanced activity. nih.govacs.orgacs.org Purification of the recombinant protein is typically achieved using affinity chromatography, followed by other techniques like ion-exchange and size-exclusion chromatography to achieve high purity. researchgate.net
Spectrophotometric assays are the most common method for continuously monitoring enzyme activity. creative-enzymes.com These assays rely on a change in absorbance of a substrate, product, or cofactor during the reaction. youtube.com For example, dehydrogenase reactions involved in Kanosamine biosynthesis, which use NAD⁺ or NADP⁺ as cofactors, can be monitored by measuring the change in absorbance at 340 nm as NADH or NADPH is produced or consumed. creative-enzymes.com
Kinetic studies of the enzymes in the Kanosamine biosynthetic pathway in Bacillus cereus (KabA, KabB, and KabC) have been performed to determine their reaction rates and mechanisms. nih.gov The KabA aminotransferase reaction was shown to be an extremely efficient pyridoxal (B1214274) phosphate-dependent reaction. nih.gov Inhibition kinetics are also studied using these methods. For instance, kanosamine-6-phosphate was found to be a competitive inhibitor of Glucosamine-6-Phosphate Synthase with respect to D-fructose-6-phosphate, with a determined inhibitor constant (Ki) of 5.9 mM. nih.gov
While not specifically detailed for Kanosamine in the provided results, radiometric assays are another highly sensitive method for measuring enzyme activity. These assays use a radiolabeled substrate (e.g., labeled with ³H, ¹⁴C, or ³²P). The reaction is allowed to proceed for a set time, then stopped, and the radiolabeled product is separated from the unreacted substrate. The amount of product formed is then quantified by measuring its radioactivity using a scintillation counter. This technique is particularly useful when a spectrophotometric signal is not available or when very low levels of enzyme activity need to be detected.
Genetic and Genomic Approaches in Biosynthesis Research
The elucidation of the biosynthetic pathway of kanosamine has been significantly advanced through the application of genetic and genomic techniques. These approaches have allowed researchers to identify and characterize the genes and enzymes responsible for the synthesis of this important aminoshikimate pathway intermediate.
Gene Knockout and Overexpression Studies for Pathway Elucidation
Functional characterization of the genes involved in kanosamine biosynthesis has been a key area of research. In organisms such as Bacillus cereus and Bacillus subtilis, the biosynthetic pathways have been explored through the expression and in vitro study of the enzymes encoded by the identified gene clusters. nih.gov
In Bacillus cereus UW85, a set of genes designated kabABC has been identified within the zwittermicin A gene cluster and proposed to encode a kanosamine pathway. nih.gov Similarly, in Bacillus subtilis, the ntdABC genes are homologous to the kabABC genes and have been shown to be involved in kanosamine biosynthesis. nih.gov
Studies have involved the expression of each of the kab genes to analyze the in vitro substrate scope and reaction rates of the three enzymes they encode. nih.gov Kinetic studies have revealed that the first step in the pathway, catalyzed by KabC (a dehydrogenase), is relatively slow compared to the subsequent aminotransferase (KabA) and phosphatase (KabB) reactions. nih.gov This detailed enzymatic analysis, made possible by the overexpression of these genes, has provided critical insights into the regulation and flux of the kanosamine biosynthetic pathway. While direct gene knockout studies specifically for kanosamine production are not extensively detailed in the provided search results, the functional characterization through overexpression serves a similar purpose in elucidating the role of each gene in the pathway.
| Gene | Encoded Enzyme | Function in Kanosamine Biosynthesis | Organism |
| kabA | Kanosamine-6-phosphate aminotransferase | Catalyzes the aminotransferase reaction | Bacillus cereus |
| kabB | Kanosamine-6-phosphate phosphatase | Catalyzes the phosphatase reaction | Bacillus cereus |
| kabC | Glucose-6-phosphate 3-dehydrogenase | Catalyzes the initial oxidation of glucose-6-phosphate | Bacillus cereus |
| ntdA | 3-oxo-glucose-6-phosphate:glutamate aminotransferase | Catalyzes the aminotransferase reaction | Bacillus subtilis |
| ntdB | Kanosamine-6-phosphate phosphatase | Catalyzes the phosphatase reaction | Bacillus subtilis |
| ntdC | Glucose-6-phosphate 3-dehydrogenase | Catalyzes the initial oxidation of glucose-6-phosphate | Bacillus subtilis |
Comparative Genomics for Identifying Novel Biosynthetic Gene Clusters
Comparative genomics is a powerful tool for the discovery of novel biosynthetic gene clusters (BGCs) for secondary metabolites. This approach involves comparing the genomes of producing and non-producing strains to identify unique gene clusters present only in the producers. nih.gov This strategy is particularly useful for identifying novel BGCs that may not be detected by standard genome mining algorithms. nih.gov
In the context of kanosamine, the identification of the kabABC and ntdABC gene clusters in different Bacillus species is a testament to the utility of comparative genomics. nih.gov By comparing the genomes of various Bacillus strains, researchers can identify conserved gene clusters likely responsible for the production of shared metabolites. Furthermore, by comparing the genomes of different kanosamine-producing organisms from diverse environments, such as marine Streptomyces, it may be possible to uncover novel variations of the kanosamine BGC. nih.govmdpi.com This could lead to the discovery of enzymes with improved catalytic properties or altered substrate specificities.
The general workflow for using comparative genomics to identify novel BGCs involves:
Genome Mining: Initial prediction of secondary metabolite clusters in the producing organism using tools like antiSMASH. nih.gov
Comparative Analysis: Identifying genes unique to the producing strain by comparing its genome to closely related non-producing strains using platforms like EDGAR. nih.gov
Cross-referencing: Comparing the lists of candidate genes from genome mining and comparative analysis to pinpoint high-confidence BGCs. nih.gov
Functional Validation: Using genetic techniques, such as site-directed mutagenesis, to confirm the role of the identified gene cluster in the biosynthesis of the target metabolite. nih.gov
Metabolic Engineering Strategies for Optimized Kanosamine Production
Metabolic engineering offers a promising avenue for enhancing the production of valuable natural products like kanosamine. These strategies aim to rationally modify the metabolism of a host organism to increase the flux towards the desired product. While specific metabolic engineering strategies for kanosamine are not detailed in the provided search results, general principles can be applied.
Key strategies in metabolic engineering that could be applied to optimize kanosamine production include:
Increasing Precursor Supply: The biosynthesis of kanosamine in Bacillus subtilis begins with glucose-6-phosphate. sigmaaldrich.com Engineering the central carbon metabolism to increase the intracellular pool of this precursor could enhance kanosamine yields.
Eliminating Competing Pathways: Knocking out genes that divert precursors away from the kanosamine pathway can channel more metabolic flux towards the desired product.
Host Organism Engineering: Utilizing well-characterized and genetically tractable host organisms, such as Escherichia coli or Corynebacterium glutamicum, for heterologous production of kanosamine can provide a more controlled and optimized production platform. nih.gov
Computational and Theoretical Modeling in Kanosamine Research
Computational and theoretical modeling approaches have become indispensable tools in modern biochemical research, providing insights that are often difficult to obtain through experimental methods alone.
Molecular Docking and Dynamics Simulations of Enzyme-Inhibitor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between small molecules and proteins at an atomic level. mdpi.commdpi.com These methods can be applied to investigate the binding of substrates and inhibitors to the enzymes involved in kanosamine biosynthesis.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com For the enzymes in the kanosamine pathway, docking simulations could be used to:
Predict the binding mode of the natural substrates (e.g., glucose-6-phosphate) to the active site of the dehydrogenase (NtdC/KabC).
Screen virtual libraries of compounds to identify potential inhibitors of these enzymes. nih.gov
Understand the structural basis for substrate specificity.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of proteins and ligands over time. frontiersin.orgnih.gov In the context of kanosamine biosynthesis, MD simulations could be employed to:
Study the conformational dynamics of the biosynthetic enzymes upon substrate binding.
Investigate the stability of enzyme-inhibitor complexes identified through docking.
Elucidate the mechanism of allosteric regulation, if present.
| Computational Technique | Application in Kanosamine Research |
| Molecular Docking | - Predict substrate binding modes- Virtual screening for inhibitors- Understand substrate specificity |
| Molecular Dynamics (MD) Simulations | - Study enzyme conformational dynamics- Analyze stability of enzyme-inhibitor complexes- Investigate allosteric regulation |
Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of molecules and to elucidate the mechanisms of chemical reactions. nih.govcore.ac.uk DFT can provide detailed information about the transition states and intermediates of enzymatic reactions, which is crucial for a complete understanding of the catalytic mechanism. nih.gov
For the kanosamine biosynthetic pathway, DFT calculations could be applied to:
Elucidate the reaction mechanism of the dehydrogenase (NtdC/KabC): This would involve modeling the transfer of a hydride from glucose-6-phosphate to NAD+.
Investigate the aminotransferase (NtdA/KabA) reaction: This could help to understand the details of the transamination reaction, including the role of the pyridoxal phosphate (B84403) cofactor.
Study the phosphatase (NtdB/KabB) mechanism: DFT could be used to model the hydrolysis of the phosphate group from kanosamine-6-phosphate.
By combining the results of quantum chemical calculations with experimental data, a comprehensive picture of the enzymatic reactions in the kanosamine biosynthetic pathway can be developed. rsc.org
Predictive Modeling of Kanosamine Analog Activity and Selectivity
The development of novel kanosamine analogs with enhanced biological activity and target selectivity is a key objective in medicinal chemistry. Predictive modeling, encompassing a range of computational techniques, offers a powerful and resource-efficient approach to guide the design and prioritization of these analogs for synthesis and biological evaluation. By establishing a quantitative relationship between the chemical structure of kanosamine derivatives and their biological activity, these models can forecast the potency and selectivity of untested compounds, thereby accelerating the drug discovery process.
The primary methodologies employed in the predictive modeling of kanosamine analogs include Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR), as well as molecular docking simulations. These approaches are particularly valuable when the three-dimensional structure of the biological target is not known, as is often the case in the early stages of drug development. drugdesign.org
Quantitative Structure-Activity Relationship (QSAR)
Classical QSAR studies establish a mathematical correlation between the biological activity of a series of compounds and their physicochemical properties or structural features. rutgers.edu For kanosamine analogs, this would involve compiling a dataset of derivatives with experimentally determined activities and then calculating a variety of molecular descriptors for each analog. These descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).
Through statistical methods such as multiple linear regression or partial least squares, a QSAR model is generated that can predict the biological activity of new, unsynthesized kanosamine analogs. rutgers.edu The resulting QSAR equation provides insights into the key molecular properties that govern the activity of this class of compounds.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend the principles of QSAR by considering the three-dimensional properties of the molecules. rutgers.edu In a 3D-QSAR study of kanosamine analogs, the molecules would be aligned in three-dimensional space based on a common scaffold. The steric and electrostatic fields around each molecule are then calculated at various points on a grid. drugdesign.org
The variations in these fields are correlated with the observed biological activities to generate a predictive model. The results of a 3D-QSAR analysis are often visualized as contour maps, which highlight regions in space where modifications to the kanosamine structure are likely to increase or decrease activity. nih.gov For instance, a contour map might indicate that a bulky, electropositive substituent at a particular position on the kanosamine ring is favorable for activity.
A hypothetical 3D-QSAR model for a series of kanosamine analogs might yield the following statistical parameters:
| Parameter | Value | Description |
| q² | 0.65 | Cross-validated correlation coefficient, indicating good predictive ability. |
| r² | 0.92 | Non-cross-validated correlation coefficient, showing a strong correlation between predicted and observed activities. |
| SEE | 0.15 | Standard error of the estimate, representing the deviation of the predicted values from the observed values. |
| F-value | 60.2 | A high F-value indicates a statistically significant regression model. |
These metrics collectively would demonstrate the model's reliability and predictive power for designing novel kanosamine inhibitors. nih.gov
Molecular Docking
When the three-dimensional structure of the biological target of kanosamine is known, molecular docking can be a powerful predictive tool. researchgate.net This computational technique simulates the binding of a ligand (kanosamine analog) to the active site of a receptor. nih.gov Docking algorithms explore various possible conformations and orientations of the ligand within the binding site and calculate a scoring function to estimate the binding affinity. mdpi.com
A molecular docking study of kanosamine analogs could predict the binding mode and affinity of different derivatives, providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding. tandfonline.commdpi.com The results can guide the design of analogs with improved complementarity to the active site, thus enhancing their potency and selectivity.
The following interactive table presents hypothetical data from a predictive modeling study on a series of kanosamine analogs, illustrating how these computational methods can be used to forecast activity and selectivity. The predicted pIC50 (a measure of inhibitory potency) and selectivity index are shown, along with the key molecular descriptors that were identified as being important for activity in a hypothetical QSAR model.
| Kanosamine Analog | Predicted pIC50 | Predicted Selectivity Index | Key Molecular Descriptors |
| Analog 1 | 7.2 | 50 | LogP: 2.5, Molecular Weight: 350, H-bond donors: 4 |
| Analog 2 | 6.8 | 35 | LogP: 2.1, Molecular Weight: 330, H-bond donors: 5 |
| Analog 3 | 7.9 | 80 | LogP: 3.2, Molecular Weight: 380, H-bond donors: 3 |
| Analog 4 | 6.5 | 20 | LogP: 1.8, Molecular Weight: 310, H-bond donors: 6 |
| Analog 5 | 8.1 | 120 | LogP: 3.5, Molecular Weight: 400, H-bond donors: 2 |
By leveraging these predictive modeling techniques, researchers can make more informed decisions in the design and optimization of kanosamine analogs, ultimately leading to the development of more effective and selective therapeutic agents.
Q & A
Q. What are the primary mechanisms of action of Kanosamine Hydrochloride against microbial pathogens?
this compound inhibits microbial growth by disrupting cell wall biosynthesis. Studies demonstrate its efficacy against plant-pathogenic oomycetes (e.g., Phytophthora medicaginis M2913, MIC = 25 µg/mL) and fungi (e.g., Aphanomyces euteiches WI-98, MIC = 60 µg/mL) . Mechanistically, it interferes with critical enzymatic steps in cell wall assembly, validated via assays comparing treated vs. untreated microbial cultures . Researchers should employ minimum inhibitory concentration (MIC) assays and transmission electron microscopy to confirm structural disruptions in target pathogens.
Q. How should researchers handle this compound safely in laboratory settings?
- Storage : Keep tightly sealed in a well-ventilated area away from ignition sources .
- Personal Protective Equipment (PPE) : Use impermeable gloves (material compatibility testing required), respiratory protection for prolonged exposure, and lab coats .
- Spill Management : Contain spills to prevent environmental contamination; use absorbent materials and dispose via approved waste facilities .
- First Aid : For skin/eye contact, rinse immediately with water for ≥15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. What metabolic engineering strategies enhance this compound production in heterologous hosts like E. coli?
Heterologous production in E. coli involves expressing the ntdABC operon from Bacillus subtilis or B. pumilus. Key strategies include:
- Glycolytic Pathway Blocking : Disrupting pgi (phosphoglucose isomerase) increases kanosamine titers to 18 g/L by redirecting glucose-6-phosphate toward kanosamine biosynthesis .
- L-Glutamate Supplementation : Enhancing L-glutamate availability improves aminotransferase (NtdA) activity, critical for converting 3-oxo-glucose-6-phosphate to kanosamine .
- Table : Comparative Yields in Engineered Strains
| Host Strain | Genetic Modification | Kanosamine Titer (g/L) | Yield (mol/mol) |
|---|---|---|---|
| B. pumilus | Native pathway | 20 | 28% |
| E. coli PSNI.39 | ntdABC overexpression | 12.7 | 6% |
| E. coli pgi− | Glycolysis block + ntdABC | 18 | N/A |
Q. How does the Ntd operon in Bacillus species contribute to Kanosamine biosynthesis?
The ntd operon (ntdCAB) encodes enzymes for the conversion of glucose-6-phosphate to kanosamine:
- NtdC : Glucose-6-phosphate 3-dehydrogenase generates 3-oxo-glucose-6-phosphate.
- NtdA : PLP-dependent aminotransferase transfers an amino group from L-glutamate to form kanosamine-6-phosphate.
- NtdB : Phosphatase dephosphorylates the product to yield kanosamine . Disruption of ntdC in B. subtilis abolishes kanosamine production, confirming its essential role .
Q. Are there contradictions in MIC data for this compound across studies, and how should these be addressed?
Discrepancies in MIC values (e.g., 25–60 µg/mL for oomycetes vs. higher thresholds for bacteria) arise from:
- Strain Variability : Pathogen-specific resistance mechanisms.
- Assay Conditions : Differences in pH, temperature, or nutrient availability. To resolve contradictions:
- Standardize testing using CLSI guidelines for antifungal/antibacterial assays.
- Perform dose-response curves across multiple replicates.
- Validate results with genetic knockout models to confirm target specificity .
Methodological Recommendations
- Experimental Design : Include positive controls (e.g., known cell wall inhibitors) and negative controls (untreated cultures) to isolate kanosamine-specific effects.
- Data Analysis : Use LC-MS or NMR to quantify kanosamine titers and confirm purity .
- Safety Protocols : Regularly review SDS updates (e.g., Cayman Chemical Co. guidelines) for handling revisions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
